2,3-Dichlorobenzonitrile
Overview
Description
2,3-Dichlorobenzonitrile is an organic compound with the molecular formula C7H3Cl2N. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 60-64°C . This compound is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Mechanism of Action
Target of Action
The primary target of 2,3-Dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the production of cellulose, a critical component of plant cell walls .
Mode of Action
This compound acts by inhibiting cellulose synthesis . It disrupts the normal formation of plant cell walls by reducing the amount of cellulose produced . Instead of cellulose, the cell walls adapt to use minimal amounts of cellulose and rely on Ca 2+ -bridge pectates .
Biochemical Pathways
The compound affects the cellulose synthesis pathway . By inhibiting this pathway, it disrupts the normal growth and development of plants, particularly affecting young seedlings of both monocot and dicot species . The downstream effects include altered cell wall structure and potentially stunted growth or death of the plant.
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is a bbb permeant . It’s also a CYP1A2 inhibitor . More research would be needed to fully outline the ADME properties of this compound and their impact on bioavailability.
Result of Action
The inhibition of cellulose synthesis by this compound leads to significant changes in the plant’s cellular structure. The cell walls adapt by using minimal amounts of cellulose and instead relying on Ca 2+ -bridge pectates . This can lead to the death of young seedlings of both monocot and dicot species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and its potential to leach into groundwater can affect its distribution in the environment . Furthermore, it’s moderately persistent in soils and very persistent in water , which can influence its long-term effects on plant and aquatic life.
Biochemical Analysis
Biochemical Properties
It is known that 2,3-Dichlorobenzonitrile can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride .
Cellular Effects
It is known that the presence of this compound can affect the growth rate and morphology of certain cells . It can also disturb the organization of the cytoskeleton and vesicle trafficking .
Molecular Mechanism
It is known that this compound can react with amines to afford N-substituted benzamides after hydrolysis . It can also be a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .
Temporal Effects in Laboratory Settings
It is known that this compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .
Metabolic Pathways
It is known that this compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzonitrile can be synthesized through various methods. One common method involves the reaction of 2,3-dichlorobenzene with sodium cyanide (NaCN) in the presence of a catalyst . Another method includes the ammoxidation of 2,3-dichlorotoluene, where the methyl group is converted to a nitrile group under high temperature and catalytic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness . The reaction typically occurs at temperatures above 400°C and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and coupling reactions .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as fluorine or amines.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using palladium catalysts to form carbon-carbon bonds.
Major Products:
Nucleophilic Aromatic Substitution: Products include 2,3-difluorobenzonitrile and 2,3-diaminobenzonitrile.
Reduction: The major product is 2,3-dichlorobenzylamine.
Coupling Reactions: Products include various biaryl compounds.
Scientific Research Applications
2,3-Dichlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is employed in the production of dyes, herbicides, and other agrochemicals.
Comparison with Similar Compounds
- 2,4-Dichlorobenzonitrile
- 2,6-Dichlorobenzonitrile
- 3,4-Dichlorobenzonitrile
Comparison: 2,3-Dichlorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2,4- and 2,6-dichlorobenzonitrile, the 2,3-isomer has different physical properties and reactivity profiles, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2,3-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDYZVVLNPXKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335881 | |
Record name | 2,3-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6574-97-6, 61593-48-4 | |
Record name | 2,3-Dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6574-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichlorbenzonitril | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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